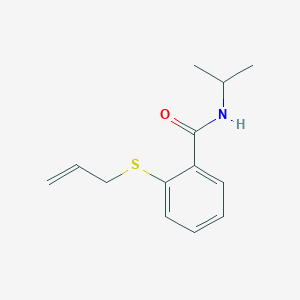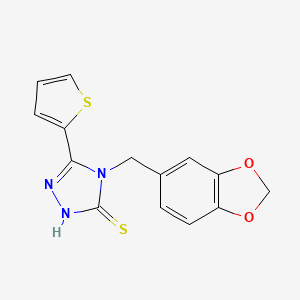
2-(allylthio)-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-N-isopropylbenzamide, also known as ABP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. ABP is a member of the benzamide family and is structurally similar to other compounds such as nicotinamide and isoniazid.
Applications De Recherche Scientifique
Neuroleptic Development
Research has demonstrated the synthesis of analogs, including the one with an allyl group, to develop improved dopamine D-2 receptor tracers. These analogs show increased lipophilicity and affinity towards the dopamine D-2 receptor, indicating their potential utility in developing neuroleptic drugs for conditions such as schizophrenia and bipolar disorder. The study on fluorinated benzamide neuroleptics highlights the significance of these compounds in enhancing the precision of PET imaging for neurological conditions (Mukherjee et al., 1995).
Synthetic Chemistry Applications
The compound has been explored in the context of hydroxyalkylation-initiated radical cyclization, presenting a new method for constructing 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. This metal-free approach provides a novel route towards synthesizing complex heterocyclic structures, which are crucial in drug development and synthetic organic chemistry (Zhou et al., 2015).
Antihyperglycemic Activity
Investigations into the synthesis of allyldithiocarbamates from MBH derivatives have uncovered their conversion into substituted 2-thioxothiazolidine-4-alkanoates. These compounds exhibit significant antihyperglycemic activity, offering a new avenue for diabetes treatment research. The study underscores the therapeutic potential of these derivatives in modulating glucose levels in the body (Dighe et al., 2014).
Corrosion Inhibition
Research into the inhibition of sulfuric acid corrosion of stainless steel by thioureas, including allylthiourea, demonstrates the compound's utility in protecting metals against corrosion. This application is critical in industrial settings, where corrosion can lead to significant economic losses and safety hazards. The findings suggest that compounds like 2-(allylthio)-N-isopropylbenzamide could be explored further for their protective capabilities in various corrosive environments (Agrawal & Namboodhiri, 1990).
Antifungal and Antibacterial Applications
The synthesis of 2-(allylthio)pyrazines has been pursued as a novel cancer chemopreventive agent, highlighting another facet of the compound's utility. By targeting specific enzymatic pathways, these derivatives aim to inhibit the metabolism of carcinogens, providing a preventive approach against cancer development. The research emphasizes the compound's potential in crafting strategies for cancer prevention and therapy (Lee et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-propan-2-yl-2-prop-2-enylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-4-9-16-12-8-6-5-7-11(12)13(15)14-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOJEYMOVDETMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B5599729.png)
![8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599732.png)
![2-(2-methoxyethyl)-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5599738.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5599750.png)
![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B5599755.png)
![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5599774.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5599787.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5599792.png)
![N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5599802.png)

![2-[2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599818.png)
![2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5599824.png)
![1-phenyl-6-(2-thienyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5599828.png)